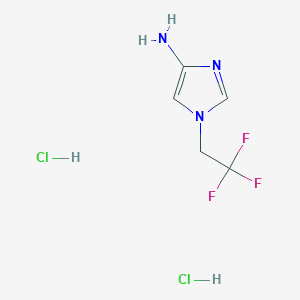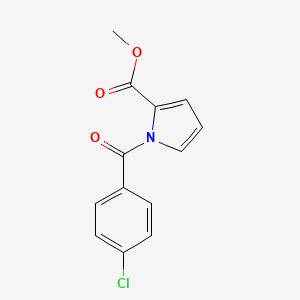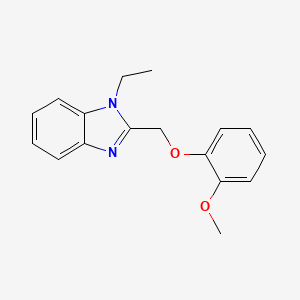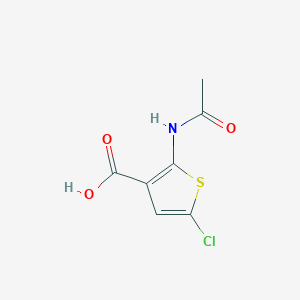
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride is a chemical compound that features a trifluoroethyl group attached to an imidazole ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoroethyl group. The trifluoroethyl group can significantly alter the electronic properties of the molecule, making it useful in various scientific and industrial applications.
Méthodes De Préparation
One common method is the direct trifluoroethylation of imidazole derivatives using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and is highly selective for the C3 position on the imidazole ring. Industrial production methods may involve the use of more scalable processes, such as continuous flow chemistry, to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid under specific conditions.
Complex Formation: The compound can form complexes with Lewis bases through hydrogen bonding, which can be useful in various catalytic processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is used to modify lead compounds to enhance their biological activity and metabolic stability.
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in drug development and materials science.
Catalysis: The compound can act as a ligand in catalytic processes, facilitating various chemical transformations.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electronic effects. The trifluoroethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, thereby modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride can be compared to other fluorinated compounds such as:
2,2,2-Trifluoroethanol: This compound also contains a trifluoroethyl group and is used as a solvent and reagent in organic synthesis.
Trifluoromethylthio compounds: These compounds have similar electronic properties and are used in medicinal chemistry for modifying lead compounds.
The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoroethyl group with the versatile imidazole ring, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)2-11-1-4(9)10-3-11;;/h1,3H,2,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFARLBDRFAKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B2696530.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)
![N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2696535.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B2696536.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-chlorobenzoate](/img/structure/B2696537.png)

![5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2696541.png)
![5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid](/img/structure/B2696542.png)

